An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis. Its unique arrangement of a bromo, a methoxy, and a formyl group on the benzene (B151609) ring imparts it with versatile reactivity, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science components.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its application in drug discovery, particularly in the context of phosphodiesterase-4 (PDE4) inhibition.
Chemical and Physical Properties
2-Bromo-5-methoxybenzaldehyde is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Bromo-5-methoxybenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| CAS Number | 7507-86-0 | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 71-76 °C | |
| Boiling Point | 283.9 °C at 760 mmHg | [1] |
| Density | 1.522 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate. | [1] |
| InChI | InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | [2] |
| SMILES | COC1=CC(=C(C=C1)Br)C=O | [2] |
Spectroscopic Data
The structural identity of 2-Bromo-5-methoxybenzaldehyde can be confirmed by various spectroscopic techniques. Representative data is summarized in Table 2.
Table 2: Spectroscopic Data for 2-Bromo-5-methoxybenzaldehyde
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.3 (s, 1H, CHO), 7.7 (d, J=3.0 Hz, 1H, Ar-H), 7.6 (d, J=8.8 Hz, 1H, Ar-H), 7.0 (dd, J=8.8, 3.0 Hz, 1H, Ar-H), 3.9 (s, 3H, OCH₃). | [3] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8. | [3] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 214, 216 (due to bromine isotopes). | [2] |
| Infrared (IR) | Characteristic absorptions for C=O (aldehyde) and C-O (ether) functional groups. |
Experimental Protocols
Synthesis of 2-Bromo-5-methoxybenzaldehyde
A common method for the synthesis of 2-Bromo-5-methoxybenzaldehyde is through the bromination of 3-methoxybenzaldehyde (B106831).
Protocol: Bromination of 3-methoxybenzaldehyde
Materials:
-
3-methoxybenzaldehyde
-
Bromine
-
Acetic acid
-
Sodium sulfite (B76179) solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve 3-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.2 eq.) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 36 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the red-brown color of bromine disappears.
-
Pour the mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford 2-bromo-5-methoxybenzaldehyde as a solid.
Caption: Synthetic workflow for 2-Bromo-5-methoxybenzaldehyde.
Key Reactions and Protocols
2-Bromo-5-methoxybenzaldehyde is a versatile substrate for various organic transformations, including carbon-carbon bond-forming reactions.
1. Wittig Reaction
The aldehyde functionality readily undergoes Wittig olefination to form alkenes.
Protocol: Wittig Reaction with Benzyltriphenylphosphonium (B107652) chloride
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane
-
1-Propanol
Procedure:
-
In a reaction tube, combine 2-Bromo-5-methoxybenzaldehyde (1.0 eq.) and benzyltriphenylphosphonium chloride (1.1 eq.) in dichloromethane.
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise over 5 minutes.
-
Cap the reaction tube and shake vigorously for 30 minutes.
-
Add water and dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product, a mixture of the alkene and triphenylphosphine (B44618) oxide, can be purified by recrystallization from 1-propanol.[4]
2. Grignard Reaction
The carbonyl group is susceptible to nucleophilic attack by Grignard reagents to form secondary alcohols.
Protocol: Grignard Reaction with Phenylmagnesium Bromide
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of phenylmagnesium bromide (1.1 eq.) in THF dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude secondary alcohol, which can be purified by column chromatography.
3. Suzuki Coupling (Representative Protocol)
The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Water (degassed)
-
Ethyl acetate
Procedure:
-
In a Schlenk flask, combine 2-Bromo-5-methoxybenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq.).
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the biaryl product.
Application in Drug Development: PDE4 Inhibition
2-Bromo-5-methoxybenzaldehyde is a key intermediate in the synthesis of certain biologically active molecules. A notable example is its indirect use in the synthesis of Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of atopic dermatitis.[1][7] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory cytokines.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
